3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Brand Name: Vulcanchem
CAS No.: 1105215-68-6
VCID: VC4203371
InChI: InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3
SMILES: CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C
Molecular Formula: C23H24N2O3
Molecular Weight: 376.456

3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

CAS No.: 1105215-68-6

Cat. No.: VC4203371

Molecular Formula: C23H24N2O3

Molecular Weight: 376.456

* For research use only. Not for human or veterinary use.

3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one - 1105215-68-6

Specification

CAS No. 1105215-68-6
Molecular Formula C23H24N2O3
Molecular Weight 376.456
IUPAC Name 11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Standard InChI InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3
Standard InChI Key UXEGYJSAUDZRFM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C

Introduction

3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a]15diazocin-8(2H)-one is a complex organic molecule that combines elements of chromenone and pyrido-diazocine frameworks. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen-containing rings, which are of significant interest in medicinal chemistry for their potential therapeutic applications.

Structural Features

The compound features a unique structure with a chromenone moiety linked to a pyrido-diazocine ring system. The chromenone part is characterized by a 2-oxo-2H-chromen-4-yl group with dimethyl substitutions at positions 6 and 8. The pyrido-diazocine part is a tetrahydro-1H-1,5-methanopyrido[1,2-a] diazocin-8(2H)-one ring system. This structural combination may contribute to its pharmacological properties.

Key Structural Data:

PropertyDescription
Molecular FormulaComplex, not explicitly provided
Molecular WeightNot specified
Functional GroupsChromenone, pyrido-diazocine rings

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. It can be synthesized from commercially available precursors or derived from natural sources that contain chromenone derivatives. The synthesis process must be carefully controlled to ensure high yields and purity of the final product.

Synthesis Steps:

  • Starting Materials: Commercially available chromenone derivatives.

  • Acylation: Formation of the initial chromenone-based intermediate.

  • Cyclization: Formation of the pyrido-diazocine ring system.

  • Coupling: Linking the chromenone and pyrido-diazocine parts.

Characterization and Analysis

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. Additional techniques like Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into functional groups and electronic transitions.

Characterization Techniques:

TechniquePurpose
NMR SpectroscopyConfirm structure
Mass SpectrometryConfirm molecular weight and purity
IR SpectroscopyIdentify functional groups
UV-vis SpectroscopyAnalyze electronic transitions

Potential Biological Activities

The compound is classified under bioactive compounds, which are of significant interest in medicinal chemistry for their potential therapeutic applications. Experimental studies would involve assessing binding affinities and biological activity through assays that measure effects on cell proliferation or apoptosis in cancer cell lines.

Potential Applications:

  • Cancer Research: Potential anticancer properties.

  • Pharmacological Studies: Investigation of its mechanism of action.

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